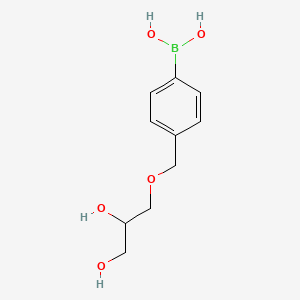
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is a quinoline derivative, characterized by the presence of chlorine and fluorine atoms on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and halogenated quinolines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Scientific Research Applications
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: The compound finds applications in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can interfere with bacterial DNA synthesis, enzyme activity, and cellular signaling pathways, resulting in its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
Similar Compounds: Examples include 1-(2-Chloroquinolin-3-yl)ethanone, 1-(5-Fluoroquinolin-3-yl)ethanone, and 1-(2-Chloro-5-methylquinolin-3-yl)ethanone.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)7-5-8-9(13)3-2-4-10(8)14-11(7)12/h2-5H,1H3 |
InChI Key |
RFPNSXQGMWYMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


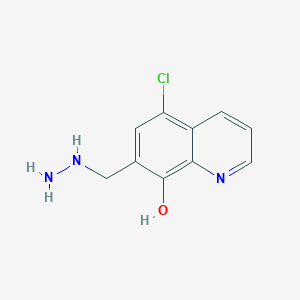
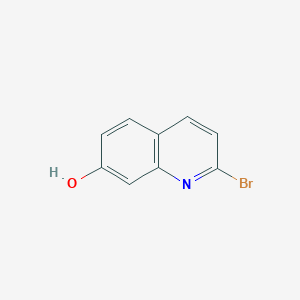
![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)


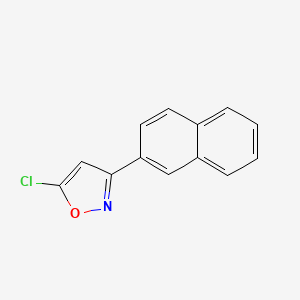
![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
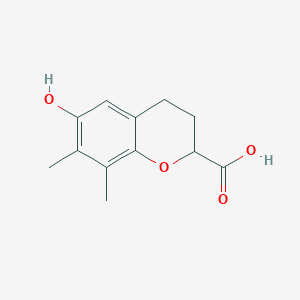
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
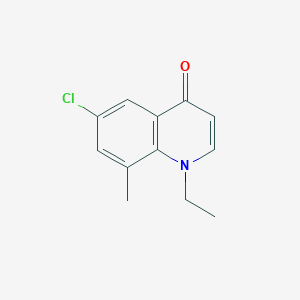
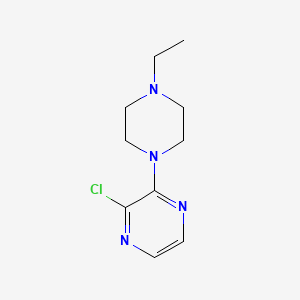
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
